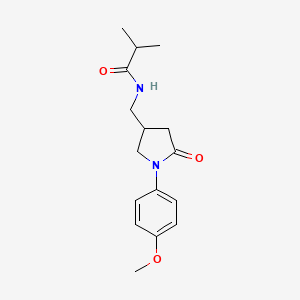

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)16(20)17-9-12-8-15(19)18(10-12)13-4-6-14(21-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCQOWAACBUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the introduction of the isobutyramide group through an amidation reaction. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of hydroxylated pyrrolidinone derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has been studied for its potential as an enzyme inhibitor, particularly targeting lipoxygenases such as ALOX15. These enzymes are involved in the metabolism of polyunsaturated fatty acids and play critical roles in inflammatory processes and cancer progression .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit varying degrees of inhibitory effects on ALOX15. For instance, structural modifications can significantly alter the binding affinity and inhibitory potency of these compounds. In silico docking studies have demonstrated that the presence of specific functional groups enhances the interaction with the enzyme's active site, leading to improved inhibition .

Inhibition of ALOX15

A study involving substituted indoles and imidazoles revealed that modifications to the core structure could lead to selective inhibition of ALOX15. The introduction of a methoxy group at the para position of the phenyl ring was found to be crucial for enhancing inhibitory activity. This suggests that similar modifications in this compound could yield promising results in enzyme inhibition studies .

Anticancer Potential

Compounds with structural similarities to this compound have shown potential anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes that facilitate tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through experimental studies.

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidinone derivatives, sulfonamide-linked analogs, and isobutyramide-containing molecules. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Structural Analogues from Sulfonamide-Linked Pyrrolidinones ()

Compounds 5a–5d (Table 1) share the pyrrolidin-5-one core and a sulfamoylphenyl group but vary in acyl chain length. These analogs were synthesized via acylation of a common intermediate (compound 4 ) with different acid chlorides .

Table 1: Physicochemical and Spectroscopic Comparison of Sulfonamide-Linked Pyrrolidinones

| Compound | Acyl Chain | Molecular Formula | M.P. (°C) | [α]D (c, CH3OH) | NMR (δ, DMSO-d6) | MS ([M+H]+) |

|---|---|---|---|---|---|---|

| 5a | Butyramide | C₁₄H₁₈N₂O₅S | 180–182 | +4.5° (0.10) | 10.28 (s, NH), 0.91 (t, CH3) | 327.4 |

| 5b | Pentanamide | C₁₅H₂₀N₂O₅S | 174–176 | +5.7° (0.08) | 10.28 (s, NH), 0.89 (t, CH3) | 341.4 |

| 5c | Hexanamide | C₁₆H₂₂N₂O₅S | 142–143 | +6.4° (0.10) | 10.24 (s, NH), 0.86 (t, CH3) | 355.4 |

| 5d | Heptanamide | C₁₇H₂₄N₂O₅S | 143–144 | +4.7° (0.10) | 10.26 (s, NH), 0.86 (t, CH3) | 369.4 |

Key Findings :

- Chain Length vs. Melting Point : Longer acyl chains (e.g., 5c , 5d ) reduce melting points due to increased lipophilicity and decreased crystallinity .

- Optical Activity : Higher [α]D values in 5b and 5c suggest conformational preferences influenced by chain length.

- Synthetic Yields : Moderate yields (45–51%) indicate steric or electronic challenges during acylation .

Isobutyramide-Containing Analogues ()

N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)isobutyramide (PubChem) replaces the 4-methoxyphenyl group with 4-fluorophenyl. The electron-withdrawing fluorine atom likely enhances metabolic stability but reduces solubility compared to the methoxy-substituted target compound .

Chromenone-Pyrazolo-Pyrimidine Hybrids () incorporate isobutyramide groups but within larger, polycyclic frameworks. For example:

- N-(4-(4-Amino-1-(chromenone-ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)isobutyramide (Example 49): Melting point 154–157°C, mass 581.1 [M+H]+.

- N-(2-Fluoro-4-(morpholino-pyrazolo-pyrimidinyl)phenyl)isobutyramide (Example 88): Melting point 168–170°C, mass 669.2 [M+H]+ .

Key Findings :

- Biological Relevance : The isobutyramide group in these hybrids may enhance binding to hydrophobic pockets in enzyme targets (e.g., kinases).

- Structural Complexity : Larger scaffolds exhibit higher molecular weights (>500 Da) and reduced synthetic yields (~22–31%) due to multi-step syntheses .

Methoxyphenyl-Containing Compounds ()

Formoterol-related compounds (e.g., Formoterol-related compound A) feature 4-methoxyphenyl groups but lack the pyrrolidinone core. These β-agonists highlight the pharmacological versatility of the methoxy substituent in modulating receptor affinity and pharmacokinetics .

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide, also known by its CAS number 954651-86-6, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 304.4 g/mol. The compound features a pyrrolidinone ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution.

- Final Amide Formation : The final step involves the reaction with isobutyric acid derivatives to form the amide bond.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in the body. It has been studied for its potential role as an inhibitor of various biological pathways, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models.

- Neuroprotective Effects : There is emerging evidence indicating neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in vitro and in vivo:

- In Vitro Studies :

- In Vivo Studies :

Q & A

Q. What are the optimal synthetic routes for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone ring followed by functionalization of the methyl and isobutyramide groups. Key considerations include:

- Catalyst selection : Use of palladium catalysts or acid/base conditions to mediate coupling reactions (e.g., amide bond formation) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while temperature control (40–80°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization with solvents like ethanol or acetonitrile improves purity (>95%) .

Yield optimization requires iterative adjustments to stoichiometry, reaction time, and temperature, validated by TLC or HPLC monitoring.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with deuterated DMSO or CDCl₃ as solvents .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion) and detects impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the pyrrolidinone ring) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Waste Disposal : Collect organic waste in designated containers for incineration or solvent recovery .

- Emergency Procedures : Immediate rinsing with water for spills on skin and consultation of SDS for toxicity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrrolidinone derivatives?

- Comparative Assays : Replicate bioactivity studies (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to isolate variable factors (e.g., cell line differences) .

- Structural Analysis : Use X-ray crystallography or computational modeling to correlate activity with substituent positioning (e.g., methoxyphenyl orientation) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions, focusing on the pyrrolidinone core’s hydrogen bonding with active sites .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns trajectories) to evaluate conformational flexibility .

- Free Energy Calculations : MM/PBSA or MM/GBSA methods quantify binding energy (ΔG), prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What experimental approaches are suitable for evaluating the metabolic stability and in vivo pharmacokinetics of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂) .

- Pharmacokinetic Profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .

- Distribution : Plasma protein binding assays (e.g., equilibrium dialysis) determine free drug fraction .

- Excretion : Radiolabeled compound tracking in urine/feces of rodent models .

- Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields (>30% variation across studies) be addressed?

- Parameter Screening : Design a factorial experiment varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents, and temperatures to identify critical factors .

- Intermediate Analysis : Use inline FTIR or Raman spectroscopy to detect unstable intermediates causing yield drops .

- Cross-Validation : Collaborate with independent labs to verify reproducibility under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.